molecular formula C10H4NNaO5 B4885016 Sodium;2-nitro-3,4-dioxonaphthalen-1-olate

Sodium;2-nitro-3,4-dioxonaphthalen-1-olate

Cat. No.: B4885016
M. Wt: 241.13 g/mol
InChI Key: FKRIFUFHPMBGJA-UHFFFAOYSA-M
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Description

Sodium;2-nitro-3,4-dioxonaphthalen-1-olate is a chemical compound that belongs to the class of naphthoquinones. These compounds are known for their diverse biological activities and are widely used in various scientific and industrial applications. The compound is characterized by its unique structure, which includes a naphthalene ring substituted with nitro and dioxo groups, making it a valuable molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;2-nitro-3,4-dioxonaphthalen-1-olate typically involves the nitration of 3,4-dioxonaphthalene-1-olate. The reaction is carried out under controlled conditions using nitric acid as the nitrating agent. The process requires careful temperature control to avoid over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions. The final product is purified through crystallization or other separation techniques to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-nitro-3,4-dioxonaphthalen-1-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens or nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones, which have significant applications in medicinal chemistry and material science.

Scientific Research Applications

Sodium;2-nitro-3,4-dioxonaphthalen-1-olate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other naphthoquinone derivatives.

    Biology: The compound exhibits antimicrobial and antitumoral activities, making it a subject of interest in biological studies.

    Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including cancer treatment and antimicrobial agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sodium;2-nitro-3,4-dioxonaphthalen-1-olate involves its interaction with cellular components. The nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular structures. This property is exploited in its antimicrobial and antitumoral activities. The compound targets various molecular pathways, including those involved in oxidative stress and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,4-Dihydro-1,4-dioxonaphthalen-3-ylthio)benzoic acid
  • 2,3-Substituted [tetrahydro-2,4-dioxopyrimidin-1(2H)-yl]phenoxy]naphthalene-1,4-diones

Uniqueness

Sodium;2-nitro-3,4-dioxonaphthalen-1-olate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro and dioxo groups make it a versatile compound for various applications, distinguishing it from other naphthoquinone derivatives.

Properties

IUPAC Name

sodium;2-nitro-3,4-dioxonaphthalen-1-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5NO5.Na/c12-8-5-3-1-2-4-6(5)9(13)10(14)7(8)11(15)16;/h1-4,12H;/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRIFUFHPMBGJA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)[N+](=O)[O-])[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4NNaO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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